Allylescaline (4-allyloxy-3,5-dimethoxyphenethylamine) is a specialized synthetic phenethylamine belonging to the scaline class of 5-HT2A receptor agonists [1]. Procured primarily as an analytical reference standard for forensic toxicology and a pharmacological probe, it is distinguished by its 4-allyloxy substitution[2]. This terminal alkene increases the compound's computed lipophilicity (XLogP3 = 1.4) and receptor binding affinity (up to 63-fold) compared to baseline mescaline[1]. For procurement professionals and laboratory managers, allylescaline represents a critical structural benchmark for mapping structure-activity relationships (SAR) within serotonergic systems and calibrating chromatographic screening methods [2].
Substituting allylescaline with closely related analogs like mescaline, escaline, or methallylescaline critically compromises both assay sensitivity and synthetic viability[1]. Mescaline possesses a significantly lower binding affinity at the 5-HT2A receptor (Ki > 4,000 nM), requiring impractically high concentrations to achieve comparable receptor activation in vitro[1]. Conversely, while escaline and methallylescaline offer improved affinities, escaline lacks the reactive terminal double bond necessary for advanced cross-metathesis or epoxidation reactions [2]. Furthermore, methallylescaline introduces a methyl branch at the alkene, creating steric hindrance that alters both receptor binding kinetics and precursor reactivity [3]. Consequently, laboratories requiring an unbranched, unsaturated 4-alkoxy handle for SAR mapping or derivatization must procure exact allylescaline [1].
In vitro radioligand binding assays demonstrate that extending the 4-alkoxy chain with an allyloxy group dramatically increases target affinity. Allylescaline exhibits up to a 63-fold increase in 5-HT2A receptor binding affinity compared to the mescaline baseline, which typically shows weak affinity (Ki = 4,900–6,700 nM) [1]. This substantial quantitative leap allows researchers to use significantly lower concentrations of allylescaline to achieve receptor saturation, reducing off-target effects and solvent-related artifacts in cell-based assays[1].
| Evidence Dimension | 5-HT2A receptor binding affinity (Ki) |
| Target Compound Data | Up to 63-fold affinity increase |
| Comparator Or Baseline | Mescaline (Ki = 4,900–6,700 nM) |
| Quantified Difference | Up to 63-fold higher binding affinity for allylescaline |
| Conditions | In vitro radioligand binding assay using human 5-HT2A receptor-expressing cells |
Procurement of allylescaline is essential for high-sensitivity in vitro pharmacological assays where the low affinity of mescaline would require prohibitive dosing concentrations.
The substitution of the 4-methoxy group with a 4-allyloxy group fundamentally alters the compound's partition coefficient. Allylescaline possesses a computed XLogP3 of 1.4, which is exactly double the lipophilicity of mescaline (XLogP3 = 0.7) [1]. This quantitative difference in lipophilicity directly correlates with its approximately 10-fold higher in vivo potency (effective human dose of 20–35 mg vs. 200–400 mg for mescaline) [2]. For formulation and handling, this increased lipophilicity affects solvent selection, favoring less polar organic solvents for stock solution preparation compared to traditional mescaline salts[1].
| Evidence Dimension | Computed partition coefficient (XLogP3) and effective dosing |
| Target Compound Data | XLogP3 = 1.4; effective dose 20–35 mg |
| Comparator Or Baseline | Mescaline (XLogP3 = 0.7; effective dose 200–400 mg) |
| Quantified Difference | 2.0x higher XLogP3 and ~10-fold lower effective dose |
| Conditions | Computed physicochemical modeling and standardized psychopharmacological profiling |
The higher lipophilicity dictates different handling, solvent compatibility, and dosing protocols, making it a superior choice for modeling blood-brain barrier permeability.
In forensic and toxicological screening workflows, exact mass and fragmentation patterns are critical for resolving closely related phenethylamines. Allylescaline (MW = 237.29 g/mol) provides a distinct +12.01 g/mol mass shift compared to the saturated escaline (MW = 225.28 g/mol) and a -14.03 g/mol shift compared to the branched methallylescaline (MW = 251.32 g/mol) [1]. Furthermore, the unbranched terminal alkene of allylescaline yields a unique mass spectral fragmentation signature under electron ionization (EI) in GC-MS workflows, allowing for baseline resolution from its saturated and branched analogs [1].
| Evidence Dimension | Molecular mass and GC-MS fragmentation |
| Target Compound Data | MW = 237.29 g/mol (unbranched allyl fragmentation) |
| Comparator Or Baseline | Methallylescaline (MW = 251.32 g/mol) and Escaline (MW = 225.28 g/mol) |
| Quantified Difference | Exact mass difference of -14.03 g/mol vs methallylescaline and +12.01 g/mol vs escaline |
| Conditions | Gas chromatography-mass spectrometry (GC-MS) forensic reference standard workflows |
Ensures reliable chromatographic separation and definitive mass spectral identification in forensic laboratories, preventing false positives among scaline analogs.
Driven by its unique molecular mass (237.29 g/mol) and distinct GC-MS fragmentation pattern, allylescaline is procured as an essential reference standard for forensic and clinical toxicology laboratories[1]. It enables the definitive identification and baseline resolution of novel psychoactive substances (NPS) in complex biological matrices, distinguishing it from escaline and methallylescaline [1].
Leveraging its up to 63-fold higher 5-HT2A binding affinity compared to mescaline, allylescaline is an optimal pharmacological probe for mapping the 5-HT2A and 5-HT2C receptor binding pockets [2]. It is specifically utilized in radioligand displacement assays and functional activation models where high target affinity is required to minimize off-target noise[2].
The unbranched terminal alkene of the 4-allyloxy group serves as a highly reactive handle for synthetic chemists [1]. Unlike the saturated escaline or sterically hindered methallylescaline, allylescaline can undergo efficient olefin cross-metathesis or epoxidation, making it a valuable intermediate for synthesizing extended-chain or functionalized phenethylamine therapeutics [1].